molecular formula C8H7ClN4 B1369511 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine CAS No. 941294-26-4

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Cat. No.: B1369511
CAS No.: 941294-26-4
M. Wt: 194.62 g/mol
InChI Key: JJZBGBUKRGBVTD-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound that features both pyridazine and imidazole rings. The compound is characterized by the presence of a chlorine atom at the third position of the pyridazine ring and a 4-methyl-1H-imidazole group at the sixth position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Biochemical Analysis

Biochemical Properties

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activities. Additionally, this compound can form hydrogen bonds with proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access. Additionally, it may activate certain enzymes by stabilizing their active conformation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal results without toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes in the glycolytic pathway, affecting glucose metabolism. Additionally, this compound can alter the levels of key metabolites, such as ATP and NADH, impacting overall cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in certain tissues, leading to localized effects. Its distribution within the cell can also influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with 4-methylimidazole in the presence of a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the third position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridazine derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydropyridazine derivatives.

Scientific Research Applications

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine can be compared with other similar compounds, such as:

    3-Chloro-6-(1H-imidazol-1-yl)pyridazine: Lacks the methyl group on the imidazole ring, which may affect its biological activity and chemical reactivity.

    6-(4-methyl-1H-imidazol-1-yl)pyridazine: Lacks the chlorine atom, which may influence its reactivity in nucleophilic substitution reactions.

The presence of both the chlorine atom and the 4-methyl-1H-imidazole group in this compound imparts unique properties that distinguish it from these similar compounds.

Properties

IUPAC Name

3-chloro-6-(4-methylimidazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-4-13(5-10-6)8-3-2-7(9)11-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZBGBUKRGBVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608031
Record name 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-26-4
Record name 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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